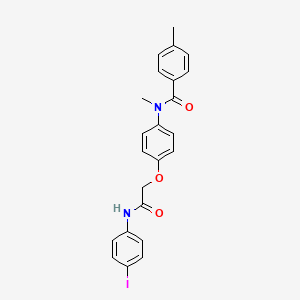![molecular formula C22H15ClFNO3S2 B2373215 (4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone CAS No. 1114651-27-2](/img/structure/B2373215.png)
(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone" is a synthetic organic molecule featuring a diverse array of functional groups, making it a subject of interest in various scientific disciplines
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the selection of appropriately substituted benzene derivatives.
Formation of Benzothiazine Ring: : One key step involves the formation of the 1,4-benzothiazine ring. This is often achieved through a cyclization reaction.
Introduction of Functional Groups: : Chlorine, fluorine, and methylthio groups are introduced via substitution reactions on the aromatic rings. These steps require carefully controlled conditions to ensure selective substitution.
Final Coupling Reaction: : The final step involves a coupling reaction to form the methanone linkage, completing the molecule.
Industrial Production Methods
The industrial production of this compound would likely employ continuous flow reactors to optimize reaction conditions, improve yields, and ensure consistent product quality. Specific conditions such as temperature, pressure, and solvent choice would be meticulously controlled.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur-containing site, yielding sulfoxides or sulfones.
Reduction: : Reductive conditions could target the ketone or potentially the aromatic rings, depending on the reagents used.
Substitution: : Aromatic substitution reactions could be employed to modify the existing functional groups further.
Common Reagents and Conditions
Oxidation: : Typically performed with reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Electrophilic aromatic substitution often requires halogens and a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Sulfoxides and Sulfones: : From oxidation of the thioether.
Alcohols and Hydrocarbons: : From reduction reactions.
Substituted Aromatics: : From aromatic substitution.
Scientific Research Applications
Chemistry
Catalysis: : Due to its functional group diversity, this compound can serve as a ligand in catalytic systems.
Material Science: : It could be used in the synthesis of advanced materials due to its stable structure and functional groups.
Biology
Enzyme Inhibition: : Potentially serves as an enzyme inhibitor, influencing metabolic pathways.
Drug Development: : Possesses structural features that make it a candidate for drug development targeting specific biochemical pathways.
Medicine
Antimicrobial Activity: : Its unique structure suggests potential as an antimicrobial agent.
Anti-inflammatory: : Could be investigated for anti-inflammatory properties due to its functional groups.
Industry
Polymer Synthesis: : Useful in the development of novel polymers with specific properties.
Dye and Pigment Industry: : Aromatic compounds often serve as precursors to dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The various functional groups allow it to bind to specific sites on enzymes or receptors, influencing their activity. The molecular targets could include proteins involved in signal transduction pathways, enzymes in metabolic cycles, or receptors on cell surfaces. The exact mechanism would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
(4-bromophenyl){6-fluoro-4-[3-(ethylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
(4-chlorophenyl){6-fluoro-4-[3-(methylsulfonyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which impart distinct chemical and biological properties compared to its analogs. Its balance of hydrophobic and hydrophilic regions, along with the presence of multiple reactive sites, offers a versatility that similar compounds may lack.
Whether in the lab or the field, compounds like this one keep science moving forward!
Properties
IUPAC Name |
(4-chlorophenyl)-[6-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S2/c1-29-18-4-2-3-17(12-18)25-13-21(22(26)14-5-7-15(23)8-6-14)30(27,28)20-10-9-16(24)11-19(20)25/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOXTXSIJZKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)
![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)
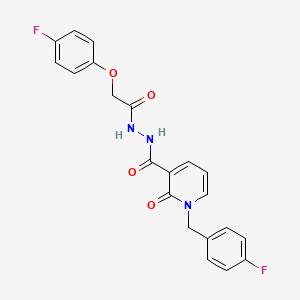
![2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide](/img/structure/B2373140.png)
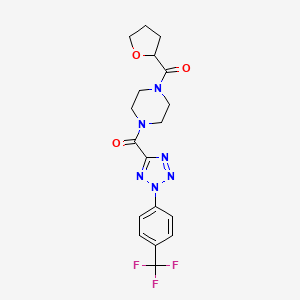
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2373143.png)
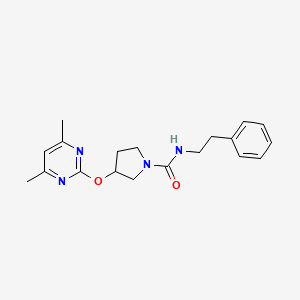
![Methyl 5-formyltricyclo[3.3.0.03,7]octane-1-carboxylate](/img/structure/B2373147.png)
![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B2373149.png)
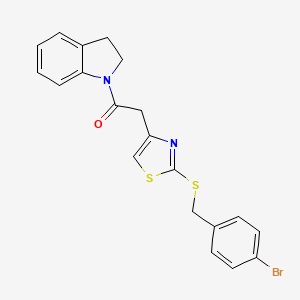
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)

